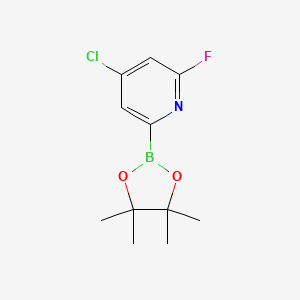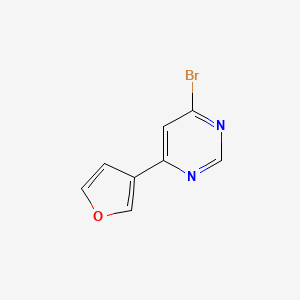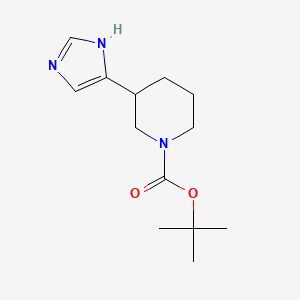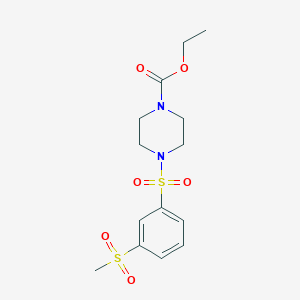![molecular formula C10H16N2O2 B14868535 2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione](/img/structure/B14868535.png)
2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione is a spiro compound characterized by a unique bicyclic structure. This compound belongs to the class of diazaspiro compounds, which are known for their interesting conformational and stereochemical properties . The presence of nitrogen atoms in the spiro ring system imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the spiro ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the spiro ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione involves its interaction with specific molecular targets. The nitrogen atoms in the spiro ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Propyl-1,3-diazaspiro[4.6]undecane-2,4-dione
- 9-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione
- 1,3-Diazaspiro[4.6]undecane-2,4-dione
Uniqueness
2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This substitution can influence the compound’s reactivity and biological activity, making it distinct from other similar spiro compounds .
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
2-methyl-2,9-diazaspiro[4.6]undecane-3,8-dione |
InChI |
InChI=1S/C10H16N2O2/c1-12-7-10(6-9(12)14)3-2-8(13)11-5-4-10/h2-7H2,1H3,(H,11,13) |
Clave InChI |
KPBLWWSBGDYJER-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2(CCC(=O)NCC2)CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(Z)-3-[(2S,3R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14868482.png)


![Methyl 3-formylimidazo[1,2-A]pyrimidine-6-carboxylate](/img/structure/B14868513.png)
![2-Methyl-2-azaspiro[4.4]nonane-1,6-dione](/img/structure/B14868516.png)




